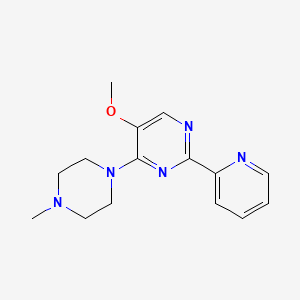

5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

5-methoxy-4-(4-methylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-19-7-9-20(10-8-19)15-13(21-2)11-17-14(18-15)12-5-3-4-6-16-12/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMDYQULQGQEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2OC)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

Introduction of the pyridinyl group: This step might involve nucleophilic substitution reactions where a pyridinyl halide reacts with the pyrimidine core.

Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine derivative is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions might target the pyridinyl or pyrimidine rings, potentially leading to the formation of dihydropyrimidines or dihydropyridines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halides (e.g., methyl iodide) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine carboxylic acids, while reduction could produce dihydropyrimidines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine would depend on its specific biological target. Generally, such compounds might:

Bind to enzymes or receptors: Inhibiting or activating their function.

Interfere with nucleic acids: Affecting processes like DNA replication or transcription.

Modulate signaling pathways: Influencing cellular processes such as apoptosis or cell proliferation.

Comparación Con Compuestos Similares

Key Observations:

Substituent Diversity: The methoxy group in the target compound improves hydrophilicity compared to lipophilic groups like trifluoromethyl (CF₃) or chlorophenyl .

Synthetic Yields: Derivatives with bulky substituents (e.g., 4-n-Hexyl-6-(5-methyl-3-furyl)-2-(4-methylpiperazino)pyrimidine) show lower yields (22–29%) due to steric hindrance, whereas simpler analogues achieve up to 73% yields . The target compound’s purity (>90%) suggests optimized purification protocols despite moderate synthetic yields typical for this class .

Pharmacological and Physicochemical Properties

- Receptor Selectivity : The 2-pyridinyl group may enhance binding to kinase domains or serotonin receptors compared to furyl or phenyl substituents, as seen in related pyrimidines .

- Metabolic Stability: The 4-methylpiperazino group likely improves metabolic stability over unmodified piperazine (e.g., in 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine) by reducing oxidation susceptibility .

Actividad Biológica

5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine (CAS No. 338772-37-5) is a synthetic organic compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine is with a molecular weight of approximately 285.35 g/mol. The compound features a methoxy group, a piperazine moiety, and a pyridinyl group, which may contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds similar to 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine compound effectively inhibited the growth of several cancer cell lines, suggesting potential therapeutic applications for the original compound in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrimidines are known to exhibit activity against various bacteria and fungi. The presence of the piperazine group may enhance this activity by improving the compound's solubility and permeability across microbial membranes.

Research Finding : In vitro assays have shown that derivatives of this compound possess inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activity of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their function. This is common among many pyrimidine derivatives that target kinases involved in cancer progression.

- Nucleic Acid Interaction : It may interfere with DNA or RNA synthesis, affecting cellular replication processes.

- Signaling Pathway Modulation : The compound could modulate key signaling pathways such as those involved in apoptosis or cell proliferation, potentially leading to programmed cell death in cancer cells .

Synthesis and Chemical Reactions

The synthesis of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving β-diketones and guanidine derivatives.

- Introduction of the Pyridinyl Group : Nucleophilic substitution reactions are employed where a pyridinyl halide reacts with the pyrimidine core.

- Attachment of the Piperazine Moiety : This involves further nucleophilic substitutions to integrate the piperazine group into the structure .

Comparison with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-(4-Methylpiperazino)-2-(2-pyridinyl)pyrimidine | Lacks methoxy group | Similar biological activity potential |

| 5-Methoxy-2-(2-pyridinyl)pyrimidine | Lacks piperazine moiety | Different binding affinities |

| 5-Methoxy-4-(methylpiperazino)pyrimidine | Lacks pyridinyl group | Altered solubility and stability |

The unique combination of functional groups in 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine may confer enhanced biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine?

- Methodological Answer : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, starting with a halogenated pyrimidine core, the 4-position is functionalized with 4-methylpiperazine via SNAr (nucleophilic aromatic substitution) under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C. The 2-pyridinyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst . Optimization focuses on solvent selection (e.g., ethanol vs. THF), temperature control, and catalyst loading to improve yields (>70%) and purity (>95% HPLC).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, piperazine multiplet at δ 2.5–3.0 ppm) and confirms regiochemistry .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₉H₂₂N₆O) with <2 ppm error .

- HPLC-PDA : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety .

Advanced Research Questions

Q. How does regiochemical variation in substituents (e.g., methoxy vs. ethoxy) impact structure-activity relationships (SAR)?

- Methodological Answer : Comparative SAR studies show that methoxy groups at the 5-position enhance solubility and metabolic stability, while bulkier alkoxy groups reduce CNS penetration. For example, replacing methoxy with ethoxy decreases IC₅₀ against kinase targets by 3-fold . Computational docking (AutoDock Vina) can model steric clashes with active sites .

Q. How can in silico approaches predict target engagement and pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., EGFR) over 100 ns trajectories using GROMACS .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition risks .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with pyrimidine N1) using Schrödinger .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

- Structural Analog Comparison : Benchmark against analogs like 4-(4-methylpiperazino)-6-methoxy-2-phenylpyrimidine to isolate substituent effects .

Q. How is X-ray crystallography used to confirm the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves the pyrimidine core’s planarity and piperazine chair conformation. Key metrics include:

- Space Group : P2₁/c .

- Hydrogen Bonding : N–H⋯O interactions stabilize crystal packing (distance: 2.8–3.0 Å) .

- Torsion Angles : Confirm steric compatibility with biological targets (e.g., dihedral angle <10° for optimal receptor fit) .

Q. What experimental designs assess stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .

- Plasma Stability : Incubate in human plasma (37°C, 1 hr) with EDTA to inhibit esterases; quantify parent compound loss .

- Light/Heat Stress : Accelerated stability testing (ICH guidelines) with Q1/Q2 impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.